Technical Whitepaper: Physicochemical Profiling of 3,3-Difluorocyclobutane-1-carboxamide
Technical Whitepaper: Physicochemical Profiling of 3,3-Difluorocyclobutane-1-carboxamide
Executive Summary
3,3-Difluorocyclobutane-1-carboxamide (CAS: 86770-82-3) represents a high-value fluorinated building block in modern medicinal chemistry. As a bioisostere of cyclobutanecarboxamide, proline, and other saturated cyclic motifs, it offers a strategic advantage: the gem-difluoro group lowers the pKa of adjacent protons, modulates lipophilicity (LogP), and blocks metabolic oxidation at the C3 position. This guide provides a comprehensive technical analysis of its properties, structural conformation, and synthetic pathways for researchers optimizing lead compounds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of two fluorine atoms at the C3 position of the cyclobutane ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated parent.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description | Source/Method |
| IUPAC Name | 3,3-Difluorocyclobutane-1-carboxamide | Standard |
| CAS Number | 86770-82-3 | Registry |
| Molecular Formula | C₅H₇F₂NO | Stoichiometry |
| Molecular Weight | 135.11 g/mol | Calculated |
| Physical State | Solid (White to light brown crystalline powder) | Observed |
| Melting Point | Predicted:[1][2] >100°C (Parent amide: 153°C; Acid precursor: 53°C) | Comparative Analysis |
| Boiling Point | Predicted: ~250°C (dec.) | Calculated |
| LogP (Calc) | 0.3 – 0.8 | Consensus Model |
| TPSA | 43.09 Ų | Topological Analysis |
| H-Bond Donors | 2 (Primary Amide) | Structure |
| H-Bond Acceptors | 3 (Carbonyl O + 2 Fluorines) | Structure |
| pKa (Amide) | ~15–16 (Neutral); Conjugate Acid pKa < -0.5 | Electronic Induction |
Technical Note: While the acid precursor (3,3-difluorocyclobutanecarboxylic acid) has a low melting point (53°C), the primary amide typically exhibits a significantly higher melting lattice due to strong intermolecular hydrogen bonding networks (N-H···O=C).
Structural Architecture & Electronic Properties
The "Fluorine Effect" on Conformation
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The degree of puckering is influenced by the gem-difluoro substitution.
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Ring Pucker: The C3-difluoro substitution deepens the ring pucker angle (typically ~30–35°) compared to unsubstituted cyclobutane. This maximizes the distance between the fluorine atoms and the adjacent methylene protons.
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Substituent Preference: The carboxamide group at C1 preferentially adopts the pseudo-equatorial position. This minimizes 1,3-transannular steric repulsion with the axial fluorine and aligns the dipole moments favorably.
Dipole & Polarity
The C-F bonds create a strong molecular dipole directed away from the amide group. This vector sum affects the solvation shell, making the molecule more lipophilic than predicted by carbon count alone, yet sufficiently polar for specific protein-ligand interactions.
Diagram 1: Conformational Analysis (Graphviz)
Caption: Thermodynamic preference for the pseudo-equatorial orientation of the carboxamide group in the puckered 3,3-difluorocyclobutane ring system.
Synthesis & Manufacturing Protocols
High-purity synthesis typically proceeds via the carboxylic acid intermediate. The direct hydrolysis of the nitrile is possible but requires careful control to avoid byproduct formation.
Primary Route: Acid Activation to Amide
This protocol ensures maximum purity and is suitable for scale-up.
Reagents:
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Precursor: 3,3-Difluorocyclobutanecarboxylic acid (CAS 107496-54-8).[3][4]
-
Activator: 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl₂).
-
Nucleophile: Aqueous Ammonia (28%) or Ammonia in Methanol (7N).
-
Solvent: THF or Dichloromethane (DCM).
Step-by-Step Protocol:
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Activation: Dissolve 1.0 eq of 3,3-difluorocyclobutanecarboxylic acid in anhydrous THF (0.5 M). Add 1.1 eq of CDI portion-wise at 0°C. Stir at room temperature for 1 hour until CO₂ evolution ceases.
-
Mechanism: Formation of the reactive acyl imidazole intermediate.
-
-
Amidation: Cool the mixture to 0°C. Slowly add 5.0 eq of aqueous ammonia (or 7N NH₃ in MeOH).
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with 1N HCl (to remove imidazole), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary to obtain the white solid amide.
Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic pathway from commercial starting materials to the target amide.
Applications in Drug Discovery[12]
Bioisosterism
The 3,3-difluorocyclobutane moiety is a validated bioisostere for:
-
Cyclohexane/Cyclopentane: Reduces lipophilicity (LogP) while maintaining steric bulk.
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Proline: When incorporated into a peptide backbone (as the amino acid analog), it restricts conformational freedom similar to proline but with altered electronic properties.
Metabolic Stability
The C3 position of cyclobutane is a metabolic "soft spot" prone to oxidative hydroxylation by Cytochrome P450 enzymes.
-
Blockade: Fluorine substitution at C3 effectively blocks this metabolic pathway due to the strength of the C-F bond (~116 kcal/mol) and the absence of abstractable protons.
-
Half-Life Extension: This modification frequently extends the in vivo half-life (t1/2) of drug candidates.
Handling, Safety & Stability
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood. |
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Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed.
-
Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may cause hydrolysis of the amide).
References
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Synthesis of Precursor Acid: Fray, M. J., et al. "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." Synthetic Communications, 2005, 35(5), 657–662.[3] Link
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Conformational Analysis: Cogswell, T. J., et al. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2024. Link
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General Fluorine Effects: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
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Physicochemical Data (Acid): ChemicalBook Entry for CAS 107496-54-8.[3] Link
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Safety Data: Sigma-Aldrich SDS for 3,3-Difluorocyclobutanecarboxylic acid. Link
Sources
- 1. US20210330651A1 - Estrogen receptor modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 [chemicalbook.com]
- 4. Synthonix, Inc > 107496-54-8 | 3,3-Difluorocyclobutane-1-carboxylic acid [synthonix.com]
